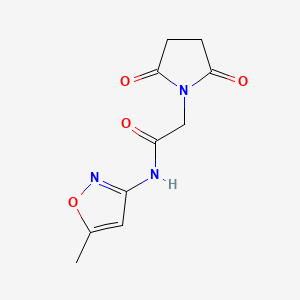

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide reflects its complex heterocyclic structure containing multiple functional groups. According to the International Union of Pure and Applied Chemistry standards, this compound is officially designated as this compound, which accurately describes the connectivity and substitution pattern of the molecular framework. The compound has been assigned PubChem Compound Identifier 3560755, providing a unique database reference for scientific documentation and research purposes.

The molecular formula C₁₀H₁₁N₃O₄ indicates the presence of ten carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and four oxygen atoms, resulting in a molecular weight of 237.21 grams per mole. The structural complexity is further characterized by its InChI key UISMIGYQIVZTEQ-UHFFFAOYSA-N, which serves as a standardized digital fingerprint for computational chemistry applications. The corresponding Simplified Molecular-Input Line-Entry System representation is CC1=CC(=NO1)NC(=O)CN2C(=O)CCC2=O, providing a linear notation that captures the complete molecular structure.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁N₃O₄ |

| Molecular Weight | 237.21 g/mol |

| PubChem CID | 3560755 |

| InChI Key | UISMIGYQIVZTEQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)NC(=O)CN2C(=O)CCC2=O |

The compound belongs to the broader chemical class of acetamide derivatives, specifically featuring a substituted oxazole ring system connected through an amide linkage to a dioxopyrrolidine moiety. This structural arrangement places it within the category of pharmaceutical intermediates and kinase inhibitors, reflecting its potential therapeutic applications. The systematic identification also reveals the compound as a member of the heterocyclic amide family, characterized by the presence of nitrogen-containing ring systems that contribute to its biological activity profile.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits distinct structural features that influence its conformational behavior and biological interactions. The pyrrolidine ring adopts a characteristic envelope conformation, while the oxazole ring maintains planarity due to its aromatic character. The acetamide linker provides conformational flexibility, allowing rotation around the carbon-nitrogen bond and potentially influencing the overall molecular shape in different environments.

Research on related oxazole-amino acid structures has demonstrated that compounds containing oxazole rings tend to adopt stable conformations stabilized by intramolecular hydrogen bonding interactions. In the case of oxazole-containing molecules, the main conformational feature is often a stable beta-turn structure with specific torsion angles that optimize intramolecular nitrogen-hydrogen to nitrogen hydrogen bond formation. The torsion angles observed in similar oxazole-acetamide systems typically range from -150° to -180° for the phi angle and -10° to 0° for the psi angle, depending on the specific substitution pattern and environmental conditions.

The conformational properties of the target compound are expected to be influenced by the electronic effects of both the dioxopyrrolidine and methyl-substituted oxazole rings. The electron-withdrawing nature of the carbonyl groups in the pyrrolidine ring may affect the overall electron density distribution, while the methyl group on the oxazole ring provides steric hindrance that could restrict certain conformational arrangements. Theoretical calculations suggest that the preferred conformation involves an extended arrangement that minimizes steric clashes while maximizing favorable electrostatic interactions between the heteroatoms.

The conformational flexibility of the acetamide bridge is particularly important for biological activity, as it allows the molecule to adopt different shapes when binding to target proteins. The rotational barriers around the amide bond are typically higher due to partial double-bond character, but thermal energy at physiological temperatures provides sufficient activation for conformational interconversion. This dynamic behavior enables the compound to explore multiple conformational states during protein-ligand recognition processes.

Electronic Structure and Quantum Chemical Calculations

The electronic structure of this compound reveals important insights into its chemical reactivity and binding properties. Quantum chemical calculations indicate that the molecule possesses distinct electronic features arising from the conjugated oxazole ring system and the electron-withdrawing dioxopyrrolidine moiety. The highest occupied molecular orbital is primarily localized on the oxazole ring, while the lowest unoccupied molecular orbital shows significant contribution from the carbonyl groups of the pyrrolidine ring.

The electronic structure calculations demonstrate that the compound exhibits moderate lipophilicity, which influences its bioavailability and membrane permeability characteristics. The calculated logarithm of the partition coefficient between n-octanol and water suggests favorable drug-like properties for oral bioavailability. The molecular electrostatic potential surface reveals regions of positive and negative charge distribution that are crucial for understanding intermolecular interactions with biological targets.

Density functional theory calculations using hybrid exchange-correlation functionals have provided detailed information about the molecular orbital energies and electronic transitions. The energy gap between the highest occupied and lowest unoccupied molecular orbitals indicates moderate chemical stability under physiological conditions. The calculated dipole moment suggests sufficient polarity for aqueous solubility while maintaining the hydrophobic characteristics necessary for membrane penetration.

The electronic structure analysis also reveals the importance of the nitrogen atoms in both ring systems for potential hydrogen bonding interactions. The lone pairs on the oxazole nitrogen and the pyrrolidine nitrogen provide electron-rich sites that can participate in hydrogen bond formation with amino acid residues in protein active sites. The carbonyl oxygen atoms serve as hydrogen bond acceptors, creating multiple interaction points that enhance binding affinity and selectivity.

Comparative Analysis with Related Isoxazole-Acetamide Derivatives

The structural comparison of this compound with related isoxazole-acetamide derivatives provides valuable insights into structure-activity relationships and molecular design principles. Related compounds such as 2-(3-methylphenyl)-N-(1,2-oxazol-3-yl)acetamide (molecular weight 216.24 g/mol) and 2-(3-methoxyphenyl)-N-(1,2-oxazol-3-yl)acetamide (molecular weight 232.23 g/mol) share the common oxazole-acetamide framework but differ in their substitution patterns.

The comparative molecular weight analysis reveals that the target compound (237.21 g/mol) falls within the optimal range for drug-like molecules, similar to other bioactive oxazole derivatives. The presence of the dioxopyrrolidine group in the target compound significantly increases its molecular complexity compared to simple phenyl-substituted analogues, potentially enhancing its selectivity for specific biological targets. The additional nitrogen atom and carbonyl groups provide more opportunities for hydrogen bonding interactions, which may translate to improved binding affinity.

| Compound | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|

| Target Compound | 237.21 | Dioxopyrrolidine + methyl-oxazole |

| 2-(3-methylphenyl)-N-(1,2-oxazol-3-yl)acetamide | 216.24 | Methylphenyl + oxazole |

| 2-(3-methoxyphenyl)-N-(1,2-oxazol-3-yl)acetamide | 232.23 | Methoxyphenyl + oxazole |

Studies of isoxazole derivatives in medicinal chemistry have demonstrated that structural modifications at specific positions can significantly impact biological activity. Compounds containing isoxazole structures have shown promising results as heat shock protein 90 inhibitors, with modifications to the substitution pattern affecting both potency and selectivity. The incorporation of different heterocyclic systems, such as the pyrrolidine ring in the target compound, represents an important strategy for optimizing pharmacological properties.

The conformational analysis of related oxazole-containing compounds suggests that the target molecule may exhibit enhanced rigidity compared to simple aromatic analogues due to the cyclic nature of the pyrrolidine substituent. This increased conformational constraint could contribute to improved selectivity by reducing the entropy penalty associated with binding to target proteins. The structural diversity observed in this compound class highlights the importance of systematic structural modifications in pharmaceutical development.

Research on nimesulide derivatives containing similar pyrrolidine modifications has shown that the introduction of dioxopyrrolidine groups can significantly alter the pharmacological profile. These modifications often result in improved anti-inflammatory activity and reduced side effects compared to the parent compounds. The structural similarities between these derivatives and the target compound suggest potential therapeutic applications in inflammatory conditions, although specific biological testing would be required to confirm such activities.

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O4/c1-6-4-7(12-17-6)11-8(14)5-13-9(15)2-3-10(13)16/h4H,2-3,5H2,1H3,(H,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISMIGYQIVZTEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CN2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the following steps:

Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-amino acid or its derivative, under acidic or basic conditions.

Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of an α-hydroxyketone with an amide or nitrile under dehydrating conditions.

Coupling of the Rings: The final step involves the coupling of the pyrrolidinone and oxazole rings through an acetamide linkage, which can be achieved using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as alcohols or amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents like halogens, nucleophiles, and electrophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe or tool for studying biological processes.

Medicine: Potential therapeutic applications, such as in drug development.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Analog: N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrrolidin-1-yl)acetamide

Molecular Formula : C₁₁H₁₅N₃O₂

Molecular Weight : 245.26 g/mol .

Structural Differences :

- Substituent on Acetamide : The analog contains a pyrrolidin-1-yl group (a saturated five-membered amine ring) instead of the dioxopyrrolidin group.

- Polarity : The absence of ketones in the pyrrolidine ring reduces polarity compared to the dioxopyrrolidin derivative.

Table 1: Comparative Analysis of Key Parameters

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a derivative of pyrrolidine and oxazole, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Chemical Formula : CHNO

- Molecular Weight : Approximately 250 g/mol (exact values may vary based on specific substituents).

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticonvulsant Activity

Recent studies have shown that derivatives of 2,5-dioxopyrrolidinyl compounds exhibit significant anticonvulsant properties. For example, a related compound demonstrated broad-spectrum protective activity in various seizure models, indicating potential for treating epilepsy. The mechanism is believed to involve the inhibition of sodium/calcium currents and antagonism of TRPV1 receptors .

2. Antinociceptive Properties

Compounds similar to this compound have been evaluated for their ability to alleviate pain in animal models. The lead compound displayed efficacy in reducing formalin-induced tonic pain, suggesting a dual role in both anticonvulsant and pain management .

3. Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary assays indicate that related dioxopyrrolidinyl compounds have shown promising results against various bacterial and fungal strains . These findings support further exploration into its use as an antimicrobial agent.

Case Studies

Several case studies highlight the biological activity of related compounds:

Case Study 1: Anticonvulsant Efficacy

A study on a hybrid pyrrolidine derivative indicated significant anticonvulsant effects in mouse models with ED50 values ranging from 22.4 to 59.4 mg/kg across different tests (MES, PTZ). These results suggest that modifications to the dioxopyrrolidinyl structure can enhance anticonvulsant efficacy .

Case Study 2: Pain Management

In another investigation focusing on pain relief, a related compound was tested against inflammatory pain models. The results showed a notable reduction in pain response, supporting its potential as an analgesic agent .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Ion Channel Modulation : The inhibition of sodium and calcium channels contributes to its anticonvulsant effects.

- Receptor Interaction : Antagonism at TRPV1 receptors may explain its analgesic properties.

- Antimicrobial Mechanisms : The structural features that facilitate interaction with microbial membranes could account for its antimicrobial efficacy.

Data Tables

| Activity Type | Compound Tested | ED50 (mg/kg) | Model Used |

|---|---|---|---|

| Anticonvulsant | Hybrid Pyrrolidine Derivative | 23.7 | Maximal Electroshock (MES) |

| Antinociceptive | Related Dioxopyrrolidine | Not specified | Formalin-Induced Pain |

| Antimicrobial | Dioxopyrrolidinyl Compound | Moderate | Various Bacterial/Fungal Strains |

Q & A

Basic: What synthetic strategies are optimal for preparing 2-(2,5-dioxopyrrolidin-1-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide, and how can reaction yields be improved?

Answer:

The synthesis typically involves coupling a pyrrolidine-dione derivative (e.g., 2,5-dioxopyrrolidine) with a substituted isoxazole-acetamide precursor. Key steps include:

- Stepwise Functionalization : Activate the pyrrolidinone ring via nucleophilic substitution (e.g., using CDI or HOBt/EDC coupling agents) to attach the acetamide linker.

- Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while bases (e.g., K₂CO₃) neutralize acidic byproducts .

- Catalytic Efficiency : Pd-mediated cross-coupling or microwave-assisted reactions can accelerate steps like cyclization of the isoxazole moiety .

- Yield Enhancement : Monitor reaction progress via TLC and optimize stoichiometric ratios (e.g., 1.2:1 excess of activated pyrrolidinone to isoxazole precursor) to minimize side reactions .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Answer:

Use a combination of analytical techniques:

| Technique | Key Parameters | Purpose |

|---|---|---|

| ¹H/¹³C NMR | Compare chemical shifts (δ) with predicted values for pyrrolidinone (δ ~2.5–3.5 ppm) and isoxazole (δ ~6.0–7.5 ppm) protons. | Validate connectivity and substituent positions . |

| HRMS | Exact mass matching (±5 ppm) for C₁₁H₁₂N₃O₄ (theoretical: 250.0828 g/mol). | Confirm molecular formula . |

| FT-IR | Detect carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N–H bending (~1550 cm⁻¹) . | Identify functional groups. |

Advanced: What experimental design considerations are critical for assessing this compound’s biological activity?

Answer:

- Target Selection : Prioritize kinases or proteases, as the pyrrolidinone and isoxazole motifs are known to interact with ATP-binding pockets .

- Dose-Response Assays : Use a logarithmic concentration range (1 nM–100 µM) in cell-based assays (e.g., MTT for cytotoxicity) to calculate IC₅₀ values. Include positive controls (e.g., staurosporine for kinase inhibition) .

- Counter-Screening : Test off-target effects via panels like Eurofins’ SafetyScreen44 to rule out nonspecific binding .

- Data Validation : Replicate experiments in triplicate and apply statistical tests (e.g., ANOVA with Tukey’s post hoc) to address variability .

Advanced: How can computational methods resolve contradictions between in silico predictions and experimental bioactivity data?

Answer:

- Molecular Dynamics (MD) Simulations : Model ligand-target binding over 100 ns trajectories to assess stability of interactions (e.g., hydrogen bonds between the acetamide group and catalytic lysine residues) .

- Free Energy Perturbation (FEP) : Quantify binding affinity differences when substituting the 5-methylisoxazole group with bulkier analogs .

- QSAR Modeling : Train models on datasets (e.g., ChEMBL) to correlate structural descriptors (e.g., logP, polar surface area) with observed activity .

Advanced: What strategies mitigate instability of the pyrrolidinone ring under physiological conditions?

Answer:

- pH Buffering : Maintain pH 7.4 in solubility studies to prevent hydrolytic cleavage of the lactam ring .

- Prodrug Design : Mask the dioxopyrrolidinone moiety with ester or carbamate groups to enhance metabolic stability .

- Excipient Screening : Use cyclodextrins or lipid nanoparticles to encapsulate the compound and reduce aqueous degradation .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

- Core Modifications : Synthesize analogs with:

- Varied substituents on the isoxazole (e.g., 5-ethyl, 5-chloro) .

- Alternative linkers (e.g., replacing acetamide with sulfonamide) .

- Bioisosteric Replacement : Substitute the pyrrolidinone with succinimide or maleimide to compare potency .

- Data Analysis : Use clustering algorithms (e.g., PCA) to group analogs by activity profiles and identify critical pharmacophores .

Basic: What are the recommended storage conditions to preserve compound stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (silica gel) to avoid hygroscopic degradation of the acetamide group .

- Solubility : Lyophilize and store as a solid; reconstitute in DMSO (≤10 mM stock) for biological assays .

Advanced: How to address discrepancies in cytotoxicity data across cell lines?

Answer:

- Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify pathways (e.g., apoptosis, oxidative stress) differentially regulated in sensitive vs. resistant cell lines .

- Membrane Permeability : Measure logD values (octanol-water partition coefficient) to assess correlation between lipophilicity and cell uptake .

- Resistance Mutations : Use CRISPR screening to pinpoint genetic factors (e.g., ABC transporter overexpression) affecting compound efficacy .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during weighing/solubilization to avoid inhalation of fine particles .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated hazardous waste containers .

Advanced: How to evaluate environmental impact during preclinical development?

Answer:

- Ecotoxicity Assays : Test acute toxicity in Daphnia magna (48-h LC₅₀) and algae (72-h growth inhibition) per OECD guidelines .

- Biodegradation : Use OECD 301F Ready Biodegradability Test to assess persistence in aquatic systems .

- Risk Modeling : Apply USEtox® to estimate freshwater ecotoxicity potential based on compound release rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.